molecular formula C6H7BrN2O B2970170 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1188046-77-6

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2970170
CAS No.: 1188046-77-6
M. Wt: 203.039
InChI Key: HFAXDVYLKWBEHA-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (C₆H₇BrN₂O, molecular weight: 166.14 g/mol) is a halogenated pyrazole derivative with a formyl group at the 4-position of the pyrazole ring. This compound is structurally characterized by a bromine atom at the 5-position and methyl groups at the 1- and 3-positions. The electron-withdrawing formyl group activates the adjacent C-Br bond, facilitating nucleophilic substitution reactions, which are critical in synthesizing bioactive derivatives . It serves as a key intermediate in agrochemical and pharmaceutical research due to the versatility of its functional groups .

Properties

IUPAC Name

5-bromo-1,3-dimethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAXDVYLKWBEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188046-77-6
Record name 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position . The reaction conditions often include a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-bromo-1,3-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the aldehyde group can participate in various interactions, including hydrogen bonding and covalent bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Pyrazole Carbaldehydes
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₆H₇BrN₂O 166.14 Br (C5), CH₃ (C1, C3), CHO (C4) Activated C-Br bond for nucleophilic substitution; used in bioactive derivatives
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₆H₇ClN₂O 158.58 Cl (C5), CH₃ (C1, C3), CHO (C4) Higher C-Cl bond strength compared to C-Br; mp 78–79°C; agrochemical intermediate
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde C₅H₄BrIN₂O 314.91 Br (C3), I (C4), CH₃ (C1), CHO (C5) Larger halogen atoms increase steric hindrance; potential for cross-coupling reactions

Key Observations :

  • Reactivity : The C-Br bond in this compound is more reactive in nucleophilic substitutions than the C-Cl bond in its chloro analogue due to weaker bond dissociation energy .
  • Physical Properties : Bromine’s larger atomic radius compared to chlorine reduces crystal packing efficiency, likely lowering the melting point relative to the chloro analogue (though exact data for the bromo compound is unavailable) .
  • Synthetic Utility : Both bromo and chloro derivatives are intermediates for pyrazole oxime derivatives, but bromo-substituted compounds may exhibit enhanced lipophilicity, influencing bioavailability in drug design .
Functional Analogues: Pyrazole Carbaldehydes with Varied Substituents
Compound Substituents Biological/Functional Relevance
5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime Br (phenoxy), thiadiazole oxime Enhanced insecticidal activity due to thiadiazole moiety; demonstrates synergistic effects with pyrazole
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one Br (C4, C5), CF₃ (aryl) Dual bromine substitution increases electrophilicity; trifluoromethyl group enhances metabolic stability

Key Observations :

  • Bioactivity: Bromine at the 5-position (as in the target compound) is associated with improved binding to biological targets compared to non-halogenated analogues, likely due to halogen bonding interactions .
  • Steric Effects : Compounds with substituents at the 3- or 5-positions (e.g., 3-bromo-4-iodo derivative) exhibit steric hindrance that can alter reaction pathways or crystallographic packing .
Crystallographic and Computational Insights
  • Crystal Packing: The chloro analogue (5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) forms hydrogen-bonded dimers via C=O···H-N interactions, as revealed by SHELX-refined structures .
  • Software Tools : Structural analyses of these compounds rely on programs like SHELX and ORTEP-3, which are critical for refining hydrogen-bonding patterns and molecular conformations .

Biological Activity

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential bioactive properties. The unique combination of the bromine atom and the aldehyde group in its structure allows for diverse chemical transformations and interactions, making it a valuable candidate for further investigation.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.

Reaction Type Description Common Reagents
OxidationConverts aldehyde to carboxylic acidPotassium permanganate
ReductionConverts aldehyde to primary alcoholSodium borohydride
SubstitutionReplaces bromine with nucleophilesAmines or thiols in basic conditions

The biological activity of this compound is largely influenced by its ability to interact with various biological targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways.
  • Receptor Interaction : It could bind to receptors, influencing cellular signaling processes.
  • Hydrogen Bonding : The presence of the aldehyde group allows for hydrogen bonding, enhancing its interaction with biological macromolecules.

Biological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cell Proliferation Inhibition : Compounds with a pyrazole scaffold have shown antiproliferative effects against various cancer cell lines, including lung cancer and breast cancer cells (MDA-MB-231) .
  • Mechanistic Studies : Investigations into the structure-activity relationships (SAR) reveal that modifications in the pyrazole ring can significantly enhance anticancer efficacy .

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although further studies are needed to quantify this effect.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and assessed their activity against multiple cancer cell lines. The findings indicated that specific substitutions on the pyrazole ring led to significant reductions in cell viability .
  • Antibacterial Evaluation : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated varying degrees of inhibition depending on the bacterial strain tested .

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